Geniposidic acid
Overview
Description
Geniposidic acid (GA) is a natural iridoid glucoside found in a variety of plants . It has been reported to have anti-inflammatory and anti-cancer properties, and is known to be effective for jaundice and hepatic disorders .
Synthesis Analysis
Geniposidic acid and its derivatives have been synthesized from compounds isolated from Gardenia jasminoides Ellis . The synthesis process involves the modification of functional groups, which significantly attenuates the apoptosis effect of genipin .Molecular Structure Analysis
The molecular formula of Geniposidic acid is C16H22O10, and its molecular weight is 374.34 . The structure of Geniposidic acid is complex, with multiple functional groups contributing to its bioactivity .Chemical Reactions Analysis
Geniposidic acid has been found to have significant effects on various biological processes. For instance, it has been shown to decrease free fatty acid-induced lipid buildup and high reactive oxygen species levels, reverse the decrease in mitochondrial membrane potential, and increase the cellular reduced glutathione/oxidized glutathione disulfide ratio .Physical And Chemical Properties Analysis
Geniposidic acid is a powder form substance . It is stored at a temperature of 2-8°C . The compound is soluble in water and has a strong biological activity .Scientific Research Applications
1. Cardiovascular Benefits
- Anti-Atherosclerotic Effects: Geniposidic acid showed significant improvement in atherosclerotic conditions in a rabbit model. It was observed to protect vascular endothelium and reverse plaque formation, suggesting its potential in cardiovascular disorder treatments (Gao et al., 2015).
2. Liver Protection
- Protection Against Hepatic Failure: A study indicated that geniposidic acid could alleviate D-galactosamine and lipopolysaccharide-induced liver injury by enhancing antioxidative defense systems and reducing apoptotic signaling pathways (Kim et al., 2013).
3. Dermatological Applications
- UVB Damage Protection: Geniposidic acid was found to protect human keratinocytes against UVB-induced damage. It demonstrated antioxidative effects and facilitated DNA repair, suggesting its potential as a cosmetic material to delay skin cellular senescence caused by UVB (Lee, 2018).
4. Neuroprotective Effects
- Alzheimer's Disease Treatment: In APP/PS1 mice, a model of Alzheimer's disease, geniposidic acid improved spatial learning and memory deficits and reduced neuroinflammation. It was found to alleviate amyloid-β deposition and glial cells activation, indicating its potential in Alzheimer's disease therapy (Zhou et al., 2019).
5. Anti-Aging Properties
- Antiaging Effects: Research on geniposidic acid derivatives highlighted their role in prolonging the lifespan of yeast by inducing autophagy and antioxidative stress mechanisms (Wang et al., 2021).
6. Hypertension Management
- Blood Pressure Regulation: Geniposidic acid was observed to lower blood pressure in hypertensive rats. It enhanced atrial natriuretic peptide secretion, suggesting its role in hypertension management (Nakamura et al., 2018)
Safety And Hazards
properties
IUPAC Name |
(1S,4aS,7aS)-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O10/c17-3-6-1-2-7-8(14(22)23)5-24-15(10(6)7)26-16-13(21)12(20)11(19)9(4-18)25-16/h1,5,7,9-13,15-21H,2-4H2,(H,22,23)/t7-,9-,10-,11-,12+,13-,15+,16+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDOESGVOWAULF-OGJQONSISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(C2C1C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C([C@@H]2[C@H]1C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40182091 | |
Record name | Geniposidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40182091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Geniposidic acid | |
CAS RN |
27741-01-1 | |
Record name | Geniposidic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27741-01-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Geniposidic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027741011 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Geniposidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40182091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 27741-01-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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